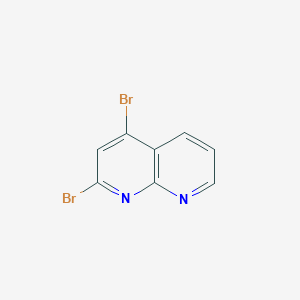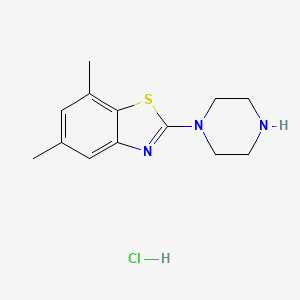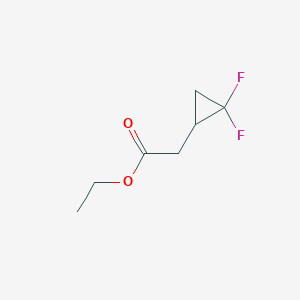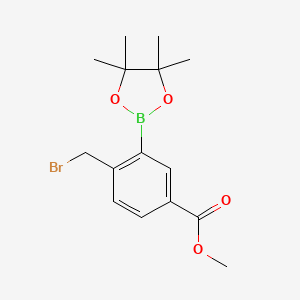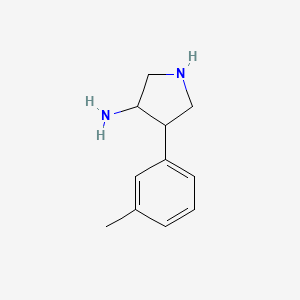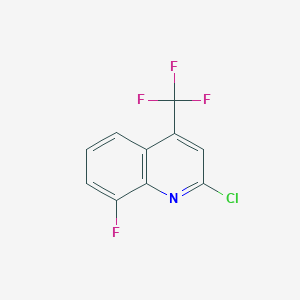![molecular formula C15H21F3N4O2 B1433255 tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate CAS No. 1448854-71-4](/img/structure/B1433255.png)
tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate
説明
Tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate (TBTPAC) is a chemical compound that is widely used in scientific research. It is a trifluoromethylated pyrimidine derivative of the aminopiperidine class of compounds. TBTPAC has a wide range of applications and is useful in both organic and inorganic chemistry. TBTPAC has been studied for its potential use in drug discovery, as a potential therapeutic agent, and in the development of new materials.
科学的研究の応用
Histamine H4 Receptor Ligands
- Research indicates that tert-butyl-based compounds are used in the development of ligands for the histamine H4 receptor, which have potential applications in anti-inflammatory and antinociceptive treatments. For instance, a study explored a series of 2-aminopyrimidines, including compounds with tert-butyl groups, for their potency in vitro and activity in pain and inflammation models (Altenbach et al., 2008).
Synthesis of Anticancer Drugs
- tert-Butyl based compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, are important intermediates in the synthesis of small molecule anticancer drugs. A high-yield synthesis method for this compound was developed, highlighting its significance in the field of cancer therapeutics (Zhang et al., 2018).
Malaria Treatment and Prevention
- Certain tert-butyl and trifluoromethyl-substituted compounds have been identified for their potent in vitro antimalarial activity and in vivo efficacy against murine malaria. These compounds exhibit lower cytotoxicity in mammalian cell lines, making them potential candidates for malaria treatment and prevention (Chavchich et al., 2016).
Palladium-Catalyzed Coupling Reactions
- Research has demonstrated the use of tert-butylcarbonyl tetrahydropyridine derivatives in palladium-catalyzed coupling reactions with arylboronic acids. This method results in the production of a series of tert-butyl-aryl-tetrahydropyridine carboxylates, indicating its utility in synthetic organic chemistry (Wustrow & Wise, 1991).
Synthesis and Characterization
- tert-Butyl based compounds, specifically 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine derivatives, have been synthesized and characterized using spectroscopic methods. These compounds are notable for their molecular and crystal structures, stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).
Antitumor Activity
- Novel trifluoromethylpyridine derivatives, including those with tert-butyl groups, have been studied for their antitumor activity. This research involves the synthesis and structural analysis of these compounds, assessing their in vitro anti-cancer potential (Maftei et al., 2016).
作用機序
Target of Action
It is known that similar compounds are used in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .
Mode of Action
It is known that similar compounds interact with their targets to form a ternary complex, which leads to the degradation of the target protein .
Biochemical Pathways
It is known that similar compounds are involved in the process of targeted protein degradation, which can affect various cellular pathways .
Result of Action
Action Environment
It is known that similar compounds are stored at 0-8 c for optimal stability .
特性
IUPAC Name |
tert-butyl 4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-6-4-10(5-7-22)21-12-8-11(15(16,17)18)19-9-20-12/h8-10H,4-7H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWDPOLOHUPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1433172.png)

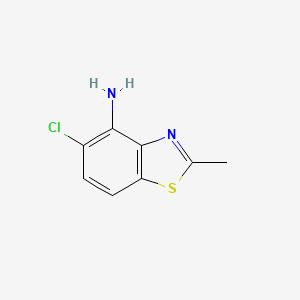
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)

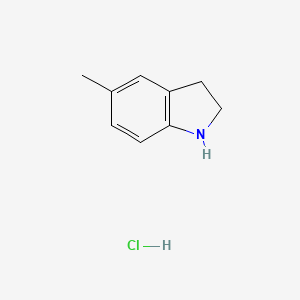
![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)
